molecular formula C9H11NO2S B7810366 1-Phenylcyclopropane-1-sulfonamide

1-Phenylcyclopropane-1-sulfonamide

Cat. No.: B7810366
M. Wt: 197.26 g/mol
InChI Key: QMLBDQXYMKUDPG-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-sulfonamide is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonamide can be synthesized through several methods, including the cyclization of phenylsulfonamide derivatives. One common approach involves the reaction of phenylsulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base, followed by subsequent reduction and cyclization steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide or alkyl halides.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of phenylsulfonyl derivatives.

  • Reduction: Reduction reactions can produce cyclopropane derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-Phenylcyclopropane-1-sulfonamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in modulating biological processes. In medicine, it has shown promise as a potential therapeutic agent for various conditions. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

1-Phenylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as phenylsulfonamides and cyclopropane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropane ring and the sulfonamide group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Phenylsulfonamides

  • Cyclopropane derivatives

  • Sulfonamide derivatives

Properties

IUPAC Name

1-phenylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLBDQXYMKUDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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